molecular formula C9H7F2N3 B12887729 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine CAS No. 646037-39-0

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B12887729
CAS No.: 646037-39-0
M. Wt: 195.17 g/mol
InChI Key: OIIPUFNXGPIVCV-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-difluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and recrystallization to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

646037-39-0

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

1-(3,5-difluorophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2

InChI Key

OIIPUFNXGPIVCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C=C(C=N2)N

Origin of Product

United States

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